Rhodamine B isothiocyanate
Overview
Description
Rhodamine B isothiocyanate (RBITC) is a fluorescent dye . It is commonly used in biological imaging and labeling applications . It can be covalently attached to amino groups on proteins and other biomolecules, making it useful for fluorescent labeling of cells and tissues .
Synthesis Analysis
An efficient synthesis for silicon-rhodamines was developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling . Ease of use in conjugation to amino groups, high stability, and excellent photophysical properties are demonstrated .
Molecular Structure Analysis
Rhodamine B isothiocyanate has an isothiocyanate functional group that can be covalently attached to amino groups on proteins inside cells .
Chemical Reactions Analysis
Rhodamine B isothiocyanate exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .
Physical And Chemical Properties Analysis
Rhodamine B isothiocyanate is an organic fluorescence dye . It is widely used as a fluorescent tag in a variety of biological applications . It exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .
Scientific Research Applications
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Fluorescent and Plasmonic Materials
- Field : Applied Sciences
- Application : RITC is used in the synthesis of silver nanoparticles (AgNPs) functionalized with fluorescent molecules .
- Method : The AgNPs are functionalized with RITC and fluorescein isothiocyanate (FITC). The chemical structure and optical properties of the particle-dye systems are evaluated using UV-Vis spectroscopy, dynamic light scattering (DLS) measurements, and synchrotron radiation X-ray photoelectron spectroscopy (SR-XPS) .
- Results : The results demonstrate that by combining plasmonics and fluorescence, these AgNPs can be used as promising systems in biosensing and imaging applications .
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Protein Unfolding
- Field : Biochemistry
- Application : RITC is used as an extrinsic fluorophore to measure rotational motions of proteins .
- Method : The fluorescence anisotropy values of RITC covalently linked to myoglobin protein are measured in aqueous solutions of increased methanol content .
- Results : Methanol-induced unfolding is revealed by the transition from constrained to free rotation of the covalently attached RITC .
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Fluorescence Detection in Microscopy
- Field : Cell Biology
- Application : RITC is a cell-permeant fluorogenic dye most often used as a conjugate to antibodies and proteins for fluorescence detection in microscopy .
- Method : RITC is used in conjunction with immunohistochemistry for multi-labeling studies .
- Results : It displays excitation/emission maxima of 570/595 nm, respectively .
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Neuronal Tracing
-
Apoptosis Detection
-
Bacterial Labeling
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Tracer Dye
- Field : Environmental Sciences
- Application : RITC is often used as a tracer dye within water to determine the rate and direction of flow and transport .
- Method : The specific methods of application are not detailed in the source .
- Results : Rhodamine dyes fluoresce and can thus be detected easily and inexpensively with fluorometers .
-
Labeling Type I Collagen
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Labeling Immunoglobulins
- Field : Biochemistry
- Application : RITC has been used in Rhodamine-labeled synthetic APF .
- Method : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
- Field : Biochemistry
- Application : RITC has been used in preparations of protein and fluorescent conjugates .
- Method : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
- Field : Chemistry
- Application : RITC is used as a fluorescent red dye .
- Method : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
- Field : Environmental Sciences
- Application : RITC is often used as a tracer dye within water to determine the rate and direction of flow and transport .
- Method : The specific methods of application are not detailed in the source .
- Results : Rhodamine dyes fluoresce and can thus be detected easily and inexpensively with fluorometers .
- Field : Microbiology
- Application : RITC has been used as a fluorescent probe to label the pathogenic bacterium Staphylococcus aureus .
- Method : The specific methods of application are not detailed in the sources .
- Results : The specific results or outcomes are not detailed in the sources .
- Field : Biochemistry
- Application : RITC is also used to label type I collagen (C1) .
- Method : The specific methods of application are not detailed in the sources .
- Results : The specific results or outcomes are not detailed in the sources .
- Field : Immunology
- Application : Other applications include labeling immunoglobulins as a fluorescent probe of living cells .
- Method : The specific methods of application are not detailed in the sources .
- Results : The specific results or outcomes are not detailed in the sources .
Safety And Hazards
Future Directions
The future application of Rhodamine B isothiocyanate could be in diverse areas of research such as drug or gene delivery . An efficient synthesis for silicon-rhodamines was developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling .
properties
IUPAC Name |
[9-(2-carboxy-6-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)19-12-14-21-25(16-19)35-26-17-20(32(7-3)8-4)13-15-22(26)27(21)28-23(29(33)34)10-9-11-24(28)30-18-36;/h9-17H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXTKVHMNAXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC=C4N=C=S)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B isothiocyanate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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